2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)sulfonyl)acetic acid
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Overview
Description
2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)sulfonyl)acetic acid is a compound that belongs to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are fused heterocyclic compounds that have been extensively studied for their potential therapeutic applications, including antibacterial, antiviral, anticancer, and enzyme inhibitory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)sulfonyl)acetic acid typically involves the reaction of anthranilic acid derivatives with various reagents. One common method is the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with amides . This reaction can be modified using different catalysts and conditions to improve yields and selectivity. For example, microwave-induced synthesis and the use of green chemistry approaches, such as deep eutectic solvents (DES), have been employed to enhance the efficiency and environmental friendliness of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)sulfonyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of other quinazolinone derivatives.
Biology: It has shown promise as an antifungal and antibacterial agent.
Medicine: The compound is being investigated for its potential anticancer and enzyme inhibitory activities.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)sulfonyl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s quinazolinone core is known to interact with various biological targets, including receptors and enzymes, which contributes to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
2-((3-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: This compound shares a similar quinazolinone core but has different substituents, leading to variations in its biological activities.
2-((4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methyl)benzoic acid: Another quinazolinone derivative with distinct substituents that influence its chemical and biological properties.
Uniqueness
2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)sulfonyl)acetic acid is unique due to its specific sulfonyl and acetic acid functional groups, which contribute to its distinct chemical reactivity and biological activities. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for scientific research and industrial applications .
Biological Activity
2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)sulfonyl)acetic acid is a compound from the quinazolinone family, known for its diverse biological activities including antibacterial, antiviral, anticancer, and enzyme inhibitory effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C12H12N2O5S
- Molecular Weight : 296.30 g/mol
- CAS Number : 1216185-85-1
Synthesis
The synthesis of this compound typically involves the reaction of anthranilic acid derivatives with various reagents. One common method is the Niementowski reaction, which condenses anthranilic acid derivatives with amides to form the desired product.
The compound's biological activity is attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. It may inhibit certain enzymes by binding to their active sites, thus blocking their activity. The quinazolinone core is known to engage with various biological targets, contributing to its diverse pharmacological effects.
Anticancer Activity
Research has indicated that quinazolinone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor. For example:
- Acetylcholinesterase Inhibition : Compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .
Compound | IC50 Value (µM) | Target |
---|---|---|
Compound A | 2.7 | AChE |
Compound B | 5.0 | COX-2 |
Antimicrobial Activity
Quinazolinone derivatives have also been evaluated for their antimicrobial properties. Studies suggest that these compounds can effectively inhibit bacterial growth, making them potential candidates for antibiotic development .
Case Studies
-
Study on Anticancer Effects :
A study investigated the effects of various quinazolinone derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM across different cell lines. -
Enzyme Inhibition Study :
Another study focused on the inhibition of AChE by quinazolinone derivatives. The compound displayed significant inhibitory activity with an IC50 value of approximately 5 µM, suggesting its potential as a therapeutic agent for Alzheimer's disease .
Properties
IUPAC Name |
2-[(4-oxo-3H-quinazolin-2-yl)methylsulfonyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5S/c14-10(15)6-19(17,18)5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-4H,5-6H2,(H,14,15)(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAMGKKNAJOBGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CS(=O)(=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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